One common approach for synthesizing furocoumarins involves the Claisen rearrangement of 7-propargyloxy coumarins. [] This method typically involves heating the 7-propargyloxy coumarin in a high-boiling solvent like N,N-diethylaniline, which facilitates the [, ]-sigmatropic rearrangement to yield the desired furocoumarin.
Similar to other furocoumarins, 3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is expected to exhibit photoreactivity. Upon exposure to UV light, furocoumarins can intercalate into DNA strands and form covalent bonds with pyrimidine bases, leading to DNA crosslinking and potentially inducing cell death or mutations. [] This photoreactivity is a significant aspect of their biological activity and has been explored for applications in photochemotherapy.
While specific studies on the mechanism of action of 3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one are unavailable, insights can be gained from the mechanisms of action of other furocoumarins, particularly DMFC. [] DMFC has been shown to induce apoptosis in human hepatoma HepG2 cells through both extrinsic and intrinsic apoptotic pathways. [] This involves activation of caspases, depolarization of mitochondrial membrane potential, and release of cytochrome c. []
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6
CAS No.: 864852-88-0